3,3-Dimethylazepane
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Overview
Description
3,3-Dimethylazepane is an organic compound with the molecular formula C8H17N It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The presence of two methyl groups at the third position of the azepane ring distinguishes this compound from other azepane derivatives
Scientific Research Applications
3,3-Dimethylazepane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: this compound is used in the production of specialty chemicals and as a precursor in polymerization reactions.
Safety and Hazards
The safety information for 3,3-Dimethylazepane indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-dimethyl-1,5-dibromopentane with ammonia or primary amines can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic conditions using solvents like dichloromethane or toluene.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated azepane derivatives.
Mechanism of Action
The mechanism by which 3,3-Dimethylazepane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved in its action may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Azepane: The parent compound without the methyl groups.
3-Methylazepane: A derivative with a single methyl group at the third position.
4,4-Dimethylazepane: A derivative with two methyl groups at the fourth position.
Uniqueness: 3,3-Dimethylazepane is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and physical properties. The steric hindrance provided by the methyl groups can affect the compound’s interactions with other molecules, making it distinct from other azepane derivatives.
Properties
IUPAC Name |
3,3-dimethylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-6-9-7-8/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJWZDIFFOGAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCNC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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